- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

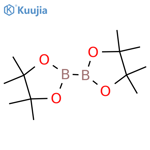

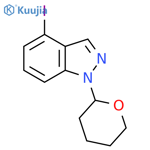

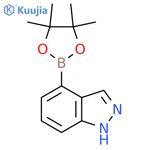

956388-05-9 structure

상품 이름:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS 번호:956388-05-9

MF:C18H25BN2O3

메가와트:328.213704824448

MDL:MFCD18207194

CID:835509

PubChem ID:59592912

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester

- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

- 1-(Tetrah

- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- P12225

- BCP14227

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- MFCD18207194

- SCHEMBL138511

- AS-51252

- C18H25BN2O3

- CS-M0441

- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- DTXSID00732450

- DB-345430

- PB13787

- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester

- SY096928

- AKOS016002312

- 956388-05-9

-

- MDL: MFCD18207194

- 인치: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3

- InChIKey: NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- 미소: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

계산된 속성

- 정밀분자량: 328.1958228g/mol

- 동위원소 질량: 328.1958228g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 4

- 중원자 수량: 24

- 회전 가능한 화학 키 수량: 2

- 복잡도: 457

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 45.5

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M0441-1g |

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 1g |

$427.0 | 2022-04-26 | ||

| abcr | AB458555-250mg |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 250mg |

€146.80 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-250mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 250mg |

¥329.0 | 2024-04-17 | |

| Fluorochem | 221995-10g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 10g |

£2015.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47170-1g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 1g |

¥860.0 | 2023-09-06 | |

| Ambeed | A1145094-100mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 100mg |

$28.0 | 2025-02-25 | |

| abcr | AB458555-1 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 1g |

€293.50 | 2023-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120247-1G |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 1g |

¥ 897.00 | 2023-04-12 | |

| Advanced ChemBlocks | L22517-250MG |

1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 250MG |

$60 | 2023-09-15 | |

| abcr | AB458555-5 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 5g |

€867.10 | 2023-07-18 |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

참조

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C

참조

- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

참조

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

참조

- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,

합성 방법 7

합성 방법 8

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

참조

- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

참조

- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

합성 방법 10

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux

참조

- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619

합성 방법 11

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C

참조

- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

참조

- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,

합성 방법 13

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

참조

- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

참조

- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C

참조

- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

참조

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

참조

- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건

1.1 Solvents: Ethyl acetate ; 10 min

1.2 Catalysts: Trifluoroacetic acid ; overnight

1.2 Catalysts: Trifluoroacetic acid ; overnight

참조

- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건

1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

참조

- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

참조

- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

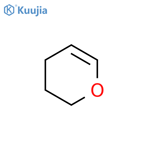

- 3,4-Dihydro-2H-pyran

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-

- 4-bromo-1-(oxan-2-yl)-1H-indazole

- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-

- Bis(pinacolato)diborane

- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 관련 문헌

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) 관련 제품

- 64671-00-7(4-(4-Bromobenzoyl)piperidine hydrochloride)

- 893361-50-7(2-(1-benzyl-1H-imidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide)

- 2375247-56-4((2R,7S)-2,7-Difluorocycloheptan-1-one)

- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)

- 503148-24-1(4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline)

- 2679806-44-9(rac-(2R,6R)-6-methyl-4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid)

- 162881-76-7(N-Phenyl 1-BOC-piperidine-4-carboxamide)

- 1234902-83-0(N-(1-hydroxycyclopentyl)methyl-2-(2-methylphenoxy)acetamide)

- 1227600-72-7(6-Fluoro-5-(4-fluorophenyl)pyridine-3-methanol)

- 1509884-10-9(1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

순결:99%

재다:5g

가격 ($):346.0